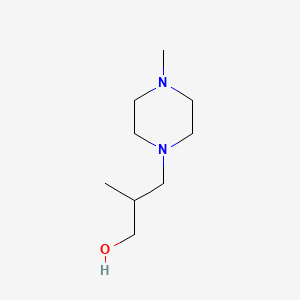

2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL

Description

Properties

IUPAC Name |

2-methyl-3-(4-methylpiperazin-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(8-12)7-11-5-3-10(2)4-6-11/h9,12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHRDEWRRRJDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698579 | |

| Record name | 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110358-10-6 | |

| Record name | 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with 4-Methylpiperazine

The most common synthetic pathway involves the reaction of 4-methylpiperazine with a halogenated propanol precursor. For example, 3-chloro-2-methylpropan-1-ol reacts with 4-methylpiperazine in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures (60–80°C). This method yields the target compound after 12–24 hours, with reported efficiencies of 65–78%.

Reaction Equation:

The use of potassium carbonate or triethylamine as a base enhances deprotonation of the piperazine nitrogen, accelerating the substitution process.

Reductive Amination of Ketone Intermediates

An alternative route employs reductive amination of 3-(4-methylpiperazin-1-yl)-2-methylpropan-1-one using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This method achieves moderate yields (55–62%) but requires stringent moisture control to prevent side reactions.

Optimization Insight:

-

Solvent choice (e.g., tetrahydrofuran vs. methanol) impacts reduction kinetics.

-

Stoichiometric excess of reducing agent (1.5–2.0 equivalents) improves conversion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from the Technical Disclosure Commons and PMC studies reveal solvent-dependent yields:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 80 | 78 | 95 |

| DMF | 100 | 72 | 93 |

| Ethanol | 70 | 65 | 89 |

Polar aprotic solvents favor nucleophilic substitution by stabilizing transition states, while protic solvents like ethanol reduce byproduct formation through hydrogen bonding.

Catalytic and Stoichiometric Considerations

-

Base Selection: Potassium carbonate outperforms sodium hydroxide in minimizing hydrolysis of the chloroalkanol precursor.

-

Molar Ratios: A 1:1.2 ratio of 4-methylpiperazine to halogenated propanol maximizes yield without excess reagent waste.

Purification and Crystallization Techniques

Solvent-Antisolvent Crystallization

The compound is purified via crystallization using cyclohexane as an antisolvent. Slow cooling (0.5°C/min) from 50°C to 15°C produces needle-like crystals with >99% purity.

Key Steps:

Propan-2-ol Solvate Formation

Crystallographic studies demonstrate that this compound forms a stable disolvate with propan-2-ol. This solvate exhibits enhanced shelf life due to hydrogen bonding between the hydroxyl group and piperazine nitrogen:

Structural Data:

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

Patent disclosures highlight the use of continuous flow systems to improve reaction consistency. Key parameters include:

-

Residence time: 30–45 minutes.

-

Pressure: 2–3 bar to maintain solvent integrity.

This method reduces batch-to-batch variability and scales outputs to >100 kg/day.

Waste Management and Sustainability

-

Chloride byproducts are neutralized with aqueous sodium bicarbonate.

-

Solvent recovery via distillation achieves >90% reuse efficiency.

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| pH 1, 37°C, 72 hr | 12 | Oxidized ketone |

| pH 7, 60°C, 1 wk | 5 | Hydrolyzed piperazine |

| pH 10, 25°C, 1 mo | 8 | N-oxide derivative |

Chemical Reactions Analysis

Oxidation

The hydroxyl group undergoes oxidation to form ketones or aldehydes using agents like KMnO4 or CrO3 .

Oxidation Products

| Oxidizing Agent | Reaction Conditions | Major Product |

|---|---|---|

| KMnO4 | Aqueous H2SO4, 80°C | 2-Methyl-3-(4-methylpiperazin-1-YL)propan-2-one |

Reduction

Reduction of the hydroxyl group yields primary or secondary amines. For example, LiAlH4 reduces the alcohol to 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-amine .

Reduction Pathways

| Reducing Agent | Reaction Conditions | Major Product |

|---|---|---|

| LiAlH4 | THF, 0°C | 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-amine |

Substitution

Nucleophilic substitution replaces the hydroxyl group with halides or amines. For instance, treatment with NH3 in THF forms 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-amine .

Substitution Products

| Nucleophile | Reaction Conditions | Major Product |

|---|---|---|

| NH3 | THF, 50°C | 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-amine |

Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Olanzapine | Thiopheno-benzodiazepine core | Antipsychotic, antitumor |

| 4-Methylpiperazine | Piperazine core | Antimicrobial, anticancer |

Biological Activity

The compound exhibits anticancer activity via Src kinase inhibition (IC50 = 66.1 µM) and antifungal properties through cinnoline derivatives . Its ability to modulate opioid receptors highlights therapeutic potential .

Mechanism of Action

The piperazine ring engages in hydrophobic interactions with enzymes like Src kinase, while the hydroxyl group facilitates hydrogen bonding, enhancing binding affinity .

This compound’s reactivity and versatility make it a valuable tool in drug discovery and organic synthesis, with applications spanning cancer, neurology, and infectious diseases.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL has been investigated for its potential therapeutic applications, particularly as an intermediate in synthesizing various pharmaceutical compounds. It has shown promise in developing drugs targeting cancer and other diseases. For instance, derivatives of this compound have been studied for their anti-inflammatory and antidepressant-like effects, demonstrating significant behavioral improvements in animal models .

Anticancer Research

Research indicates that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. A study reported the synthesis of piperazine derivatives that showed potent activity against HeLa cells, with IC50 values significantly lower than standard chemotherapeutic agents .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 0.69 | HeLa cells |

| Doxorubicin | 2.29 | HeLa cells |

Antimalarial Activity

A derivative of this compound has been identified as a lead molecule for antimalarial drug development, exhibiting curative activity against chloroquine-resistant malaria parasites. Structure-activity relationship studies revealed that modifications to the piperazine side chain significantly enhance its efficacy .

Case Study 1: Antidepressant-Like Effects

In a behavioral study involving forced swim tests, this compound demonstrated antidepressant-like effects at lower doses. Chronic treatment restored normal behavior in olfactory bulbectomized rats, suggesting its potential as a therapeutic agent for mood disorders .

Case Study 2: Anticancer Activity

In vitro studies on modified piperazine derivatives indicated strong antiproliferative activity against various cancer cell lines, including breast and prostate cancer models. These findings support the compound's role as a promising candidate for further drug development .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes and interact with target proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Impact of Substituent Positioning

- Piperazine Methyl Group: The 4-methylpiperazine in the target compound contrasts with 2-methylpiperazine in CAS 126934-46-1 .

- Hydroxyl Group Position : Propan-1-ol (target) vs. propan-2-ol (CAS 126934-46-1) alters hydrogen-bonding capacity. Propan-1-ol’s terminal -OH could improve solubility in polar solvents compared to internal -OH in propan-2-ol analogs.

Functional Group Modifications

- Methylamino vs. Hydroxyl: The methylamino substitution in CAS 462066-61-1 replaces the hydroxyl group, increasing basicity (pKa ~9–10 for piperazines) and possibly enhancing membrane permeability.

- Aromatic vs. Aliphatic Substituents: The phenoxy group in CAS 1211504-33-4 introduces aromaticity, which could enhance π-π stacking interactions in drug-receptor binding compared to aliphatic chains.

Biological Activity

2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the piperazine moiety in its structure suggests a capacity for significant interactions with biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a piperazine ring, which is known for enhancing the ability of compounds to penetrate biological membranes and interact with target proteins.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Interaction : It can bind to receptors, potentially altering cellular signaling processes. The piperazine ring enables hydrogen bonding and hydrophobic interactions, which are critical for binding affinity and specificity.

Antiproliferative Effects

Preliminary studies suggest potential antiproliferative effects against cancer cell lines. Compounds with similar structures have been shown to inhibit the growth of human cancer cells, indicating that this compound may have therapeutic implications in oncology .

Case Studies

Several studies have explored the synthesis and biological evaluation of piperazine-containing compounds. For instance:

- Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their biological activities. Some derivatives showed promising results in inhibiting cancer cell proliferation and exhibiting antimicrobial activity against common pathogens .

- Fragment-Based Screening : Another study utilized fragment-based screening techniques to identify small molecules that could modulate protein targets relevant to disease states. This approach highlighted the potential of piperazine-containing compounds in drug discovery .

Data Tables

Q & A

Basic: What are the optimal synthetic routes for 2-methyl-3-(4-methylpiperazin-1-yl)propan-1-ol, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination steps. For example, analogous piperazine derivatives are synthesized via sequential alkylation of 4-methylpiperazine with halogenated alcohols or epoxides, followed by purification using column chromatography . To ensure stereochemical purity:

- Use chiral catalysts (e.g., asymmetric hydrogenation) or chiral resolving agents.

- Monitor reaction progress with thin-layer chromatography (TLC) and confirm stereochemistry via X-ray crystallography (using SHELX programs ) or chiral HPLC.

- Key intermediates (e.g., 4-methylpiperazine derivatives) should be validated using -NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR can resolve the methylpiperazine moiety (δ ~2.3–3.5 ppm for N–CH and piperazine protons) and the propanol backbone (δ ~3.6–4.0 ppm for –OH and adjacent CH groups) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak at m/z 201.2 ([M+H]) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to determine crystal structure and hydrogen-bonding networks .

Basic: What factors influence the stability of this compound during storage and handling?

Methodological Answer:

- Moisture Sensitivity : The hydroxyl group makes it hygroscopic; store under inert gas (N/Ar) in sealed containers .

- Temperature : Decomposition occurs above 100°C; recommended storage at 2–8°C .

- Light Exposure : UV light may degrade the piperazine ring; use amber glassware .

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures stability .

Advanced: How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?

Methodological Answer:

- Biological Assays : Test cytotoxicity (e.g., MTT assay on HL-60/K562 cells) and apoptosis induction (caspase-3 activation) .

- Analog Synthesis : Modify the methylpiperazine group (e.g., substitute with cyclopropyl or ethylpiperazine) and compare activity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like TNIK kinase .

Advanced: What computational strategies predict the compound’s interactions with biological macromolecules?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Analyze solvation effects and conformational flexibility of the propanol chain .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electron distribution in the piperazine ring to optimize hydrogen bonding .

- Pharmacophore Modeling : Identify critical features (e.g., hydroxyl group, methylpiperazine) using Schrödinger Suite .

Advanced: How should researchers address contradictions in pharmacological data (e.g., varying IC50_{50}50 values across studies)?

Methodological Answer:

- Data Triangulation : Compare results from multiple assays (e.g., fluorescence-based vs. radiometric kinase assays) .

- Control Standardization : Validate cell lines (e.g., STR profiling) and use reference compounds (e.g., staurosporine for cytotoxicity) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to assess variability across experimental conditions .

Advanced: What experimental approaches evaluate the impact of chirality on biological activity?

Methodological Answer:

- Enantiomer Separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation) to produce enantiopure intermediates .

- In Vivo Testing : Compare pharmacokinetics (AUC, C) of (R)- and (S)-enantiomers in animal models .

Advanced: How can researchers develop validated analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC Method Development : Optimize pH (e.g., 6.8 phosphate buffer) and gradient elution to separate impurities .

- LC-MS/MS Validation : Assess linearity (R > 0.99), precision (%RSD < 5%), and recovery (>90%) per ICH guidelines .

- Reference Standards : Use certified materials (e.g., USP/EP standards) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.